8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Its structure includes a 2-chloroethyl chain at position 8, methyl groups at positions 1 and 7, and a bulky naphthalen-1-ylmethyl substituent at position 2.
Properties
CAS No. |
919012-66-1 |
|---|---|
Molecular Formula |
C22H20ClN5O2 |
Molecular Weight |
421.89 |
IUPAC Name |
6-(2-chloroethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-12-27-18-19(24-21(27)26(14)11-10-23)25(2)22(30)28(20(18)29)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
JTWIVHQSMUNSCK-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazopurine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be characterized by the following key features:
- Imidazo[2,1-f]purine core : This core structure is known for various biological activities.
- Substituents : The presence of a chloroethyl group and a naphthalen-1-ylmethyl group significantly influences its biological interactions.
Structural Formula
Research indicates that this compound may interact with several biological targets, including:
- Serotonin receptors : Preliminary studies suggest it may act as a partial agonist at the serotonin 5-HT1A receptor, which is implicated in mood regulation and antidepressant effects.
- Antimycobacterial activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for further exploration in this area.
In Vitro Studies
Recent studies have reported significant findings regarding the compound's biological activity:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimycobacterial | MIC of 1 μM against Mtb H37Rv | |
| Cytotoxicity | Selectivity index favorable | |
| Serotonin receptor interaction | Antidepressant-like effects in animal models |
Case Studies
-
Antimycobacterial Activity :
- A study evaluated various derivatives related to this compound and found strong in vitro activity against Mtb H37Rv with a minimum inhibitory concentration (MIC) of 1 μM. This suggests that modifications in the structure can enhance efficacy against tuberculosis while maintaining selectivity towards human cells.
-
Serotonergic Activity :
- Research highlighted that structural variations in similar imidazopurines can lead to different pharmacological profiles. The specific interactions with serotonin receptors could provide insights into developing new antidepressants.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key derivatives and their activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Chloroethyl and naphthalenyl substitutions | Potential antidepressant activity |
| 7-(naphthalen-2-ylmethyl)-7H-purine derivatives | Similar naphthalenyl substitution | Notable antimycobacterial effects |
| 1,7-Dimethylxanthine | Lacks chloroethyl group | Known for caffeine-like effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Imidazo[2,1-f]Purine-2,4-Dione Derivatives
*Calculated based on molecular formula (C23H22ClN5O2).
Key Observations:
Substituent Impact on Receptor Affinity: Piperazinylalkyl chains (e.g., 3i, AZ-853) enhance 5-HT1A/5-HT7 receptor binding, with fluorinated aryl groups improving selectivity and potency .
Enzyme Inhibition: PDE4B/PDE10A inhibition is weaker in piperazinylalkyl derivatives compared to their receptor-binding activity .
Therapeutic Applications :
- Antidepressant activity correlates with 5-HT1A receptor agonism and moderate logP values (~3–4) .
- PPARγ agonists (e.g., CB11) demonstrate anticancer effects via ROS-mediated apoptosis .
Structure-Activity Relationship (SAR) Insights
- Position 8: Chloroethyl or piperazinylalkyl chains improve receptor binding and pharmacokinetic properties.
- Position 3 : Bulky substituents (naphthalenyl, benzyl) may sterically hinder receptor interactions but improve selectivity for hydrophobic binding pockets .
- Methyl Groups (Positions 1, 7) : Critical for metabolic stability; methylation reduces oxidative degradation in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
